molecular formula C9H15NO3 B3168124 2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid CAS No. 926252-93-9

2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid

Cat. No.: B3168124
CAS No.: 926252-93-9
M. Wt: 185.22 g/mol
InChI Key: FCGBIKXPUUGDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid (CAS: 1160699-36-4) is a small organic molecule featuring a cyclopentylcarbonyl group attached to a methylamino-acetic acid backbone. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol. The compound is characterized by:

  • Cyclopentylcarbonyl moiety: A five-membered carbocyclic ring linked via a carbonyl group, contributing to hydrophobic interactions and conformational flexibility.
  • Methylamino-acetic acid core: A secondary amine (-N(CH₃)-) connected to a carboxylic acid group, enabling hydrogen bonding and ionic interactions.

Properties

IUPAC Name

2-[cyclopentanecarbonyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-10(6-8(11)12)9(13)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGBIKXPUUGDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid typically involves the reaction of cyclopentanone with methylamine to form the intermediate cyclopentylmethylamine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to monitor the product’s consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Acyl Group

2-[Cyclopentyloxy]acetic Acid (CAS: 95832-60-3)
  • Structure: Replaces the cyclopentylcarbonyl-methylamino group with a cyclopentyloxy (-O-cyclopentyl) substituent.
  • Formula : C₇H₁₂O₃.
  • Key Differences : The absence of the amide linkage reduces hydrogen-bonding capacity, while the ether oxygen increases polarity. Applications include use as a solubility-modifying moiety in prodrugs .
2-[Cyclopropyl(methyl)amino]acetic Acid (CAS: 1094909-72-4)
  • Structure: Cyclopropyl ring instead of cyclopentyl, attached to a methylamino-acetic acid core.
  • Formula: C₆H₁₁NO₂.
  • This compound is studied for its unique steric effects in enzyme inhibition .
2-[Methyl(2-nitrophenyl)amino]acetic Acid (CAS: 31918-24-8)
  • Structure : Aromatic nitro group replaces the cyclopentylcarbonyl group.
  • Formula : C₉H₁₀N₂O₄.
  • Key Differences : The electron-withdrawing nitro group increases acidity (lower pKa) and stabilizes the molecule via resonance. Used in synthetic intermediates for dyes or explosives .

Functional Group Modifications

2-(Cyclopentylformamido)acetic Acid (Synonym for Target Compound)
  • Structure: Identical to the target compound; "formamido" is interchangeable with "carbonyl(methyl)amino" in IUPAC nomenclature.
  • Applications : Commonly referenced in peptide mimetics due to its stable amide bond and cyclopentane’s bioavailability .
({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic Acid (CAS: 656815-48-4)
  • Structure : Incorporates a thiophene-methyl group and a thiourea (-N-CS-N-) linkage.
  • Formula : C₁₃H₁₈N₂O₂S₂.
  • Key Differences: The thiourea group enhances metal-binding capacity, making it relevant in catalysis or chelation therapy.
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
  • Structure : Mercapto (-SH) group on a cyclopropane ring.
  • Formula : C₆H₈O₂S.
  • Key Differences : The thiol group increases nucleophilicity and oxidation sensitivity. This compound is an impurity in montelukast synthesis, highlighting its role in quality control .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) pKa (Carboxylic Acid)
Target Compound 185.22 1.2 ~10 (Water) 3.8
2-[Cyclopentyloxy]acetic Acid 158.18 0.9 ~25 (Water) 4.1
2-[Cyclopropyl(methyl)amino]acetic Acid 129.16 -0.3 ~50 (Water) 3.5
2-[Methyl(2-nitrophenyl)amino]acetic Acid 210.19 1.8 ~5 (Water) 2.9

*Predicted using ChemAxon software.

Biological Activity

2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C10_{10}H15_{15}N1_{1}O2_{2}
  • CAS Number: 926252-93-9

This compound features a cyclopentylcarbonyl group attached to a methylamino group, which is further linked to an acetic acid moiety. The unique structural attributes contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition: The compound may act as an inhibitor or modulator of certain enzymes, particularly those involved in inflammatory pathways.
  • Receptor Binding: Its structure suggests potential interactions with neurotransmitter receptors, influencing their activity and possibly affecting neurological functions.

Biological Activity and Therapeutic Applications

Research has indicated several therapeutic applications for this compound, particularly in the fields of neurology and immunology:

1. Anti-inflammatory Activity

Studies have shown that derivatives similar to this compound exhibit anti-inflammatory properties by inhibiting pathways associated with cyclooxygenase (COX) enzymes. This suggests potential use in treating conditions such as arthritis and other inflammatory diseases .

2. Neurological Effects

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for addressing neurological disorders. Its modulation of receptor activity may help in conditions like anxiety or depression .

3. Antitumor Potential

There is emerging evidence that compounds with similar structures have been evaluated for antitumor activity. The targeting of COX-2, often overexpressed in tumors, indicates that this compound could be explored further for anticancer applications .

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological effects of related compounds:

StudyFocusFindings
Sugimoto et al. (2003)CRTh2 AntagonismIdentified compounds that inhibit CRTh2 receptors, relevant for asthma and other allergic conditions .
PubMed Study (2016)COX-2 InhibitionHighlighted the role of COX-2 inhibitors in cancer therapy, suggesting similar mechanisms for related compounds .
BenchChem ReportsBiological ActivityInvestigated the interactions of similar compounds with biomolecules indicating potential therapeutic uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.